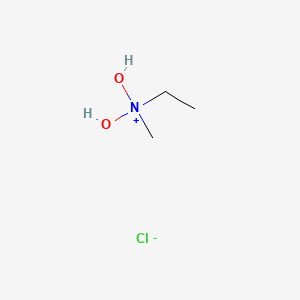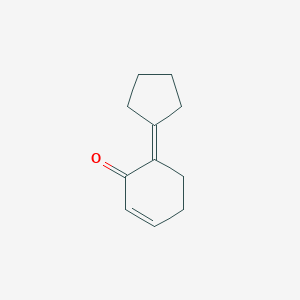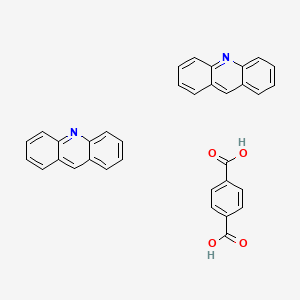
Acridine;terephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine and terephthalic acid are two distinct compounds with significant roles in various scientific fields. Acridine is a nitrogen-containing heterocyclic compound known for its broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . Terephthalic acid, on the other hand, is an aromatic dicarboxylic acid primarily used in the production of polyethylene terephthalate (PET) and other polyesters .
準備方法
Synthetic Routes and Reaction Conditions: Acridine can be synthesized through several methods, including the Ullmann synthesis, which involves condensing a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid such as sulfuric acid or hydrochloric acid . Another method involves the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst in water at room temperature .
Terephthalic acid is industrially produced through the oxidation of p-xylene using acetic acid as the solvent and compressed air as the oxidant. This process requires specialized reactors lined with titanium due to the corrosive nature of the bromine and acetic acid mixture .
化学反応の分析
Acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and copper-based salts . Major products formed from these reactions include acridone and various acridine derivatives, which exhibit significant biological activities .
Terephthalic acid primarily undergoes esterification reactions to form polyesters such as polyethylene terephthalate (PET). This reaction typically involves the use of catalysts like antimony trioxide or titanium dioxide .
科学的研究の応用
Acridine and its derivatives have a wide range of applications in scientific research. They are used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies . In medicine, acridine derivatives are investigated for their anticancer, antimicrobial, and antiviral properties . They are also used as inhibitors of acetylcholinesterase, making them potential treatments for Alzheimer’s disease .
Terephthalic acid is primarily used in the production of PET, which is widely used in the manufacture of plastic bottles, fibers, and films . It is also used in the production of other polyesters and as a precursor for various chemical compounds .
作用機序
The mechanism of action of acridine involves DNA intercalation, which disrupts the normal function of DNA and related enzymes . This property makes acridine derivatives effective as anticancer agents, as they can inhibit the replication of cancer cells . Acridine derivatives also exhibit antimicrobial activity by targeting bacterial nucleic acids .
類似化合物との比較
Acridine is similar to other nitrogen-containing heterocycles such as quinoline and phenanthridine . acridine’s unique planar ring structure allows it to interact more effectively with DNA, making it a more potent DNA intercalator . Terephthalic acid is similar to other aromatic dicarboxylic acids such as isophthalic acid and phthalic acid . its symmetrical structure makes it more suitable for the production of high-performance polyesters .
Conclusion
Acridine and terephthalic acid are two compounds with significant scientific and industrial applications. Acridine’s unique properties make it a valuable compound in medicinal chemistry and materials science, while terephthalic acid’s role in the production of PET highlights its importance in the polymer industry. Further research into these compounds will continue to uncover new applications and improve existing processes.
特性
CAS番号 |
827348-12-9 |
|---|---|
分子式 |
C34H24N2O4 |
分子量 |
524.6 g/mol |
IUPAC名 |
acridine;terephthalic acid |
InChI |
InChI=1S/2C13H9N.C8H6O4/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;9-7(10)5-1-2-6(4-3-5)8(11)12/h2*1-9H;1-4H,(H,9,10)(H,11,12) |
InChIキー |
GJJVXCMUIHLNEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC(=CC=C1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


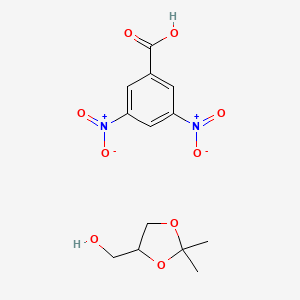
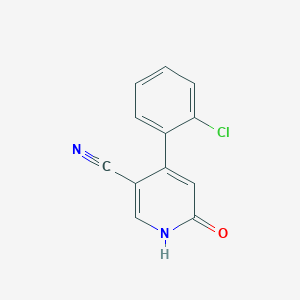
![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)
![2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14206538.png)
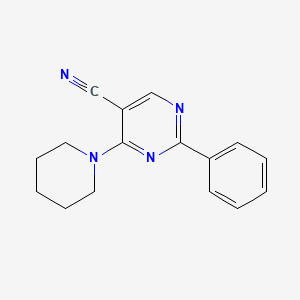
![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)
![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14206575.png)
![4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B14206576.png)
![1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine](/img/structure/B14206595.png)
